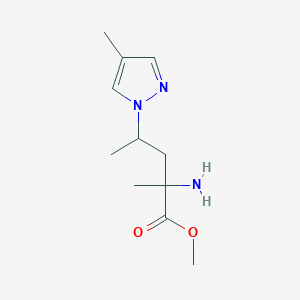

Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate

Description

Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS: 1339214-55-9) is a pharmaceutical intermediate characterized by a pentanoate ester backbone modified with a 2-amino-2-methyl group and a 4-methylpyrazole substituent. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol and a purity of ≥98% . This compound is utilized in synthetic chemistry and drug development due to its structural complexity, which combines an amino acid-like moiety with a heterocyclic pyrazole ring.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-4-(4-methylpyrazol-1-yl)pentanoate |

InChI |

InChI=1S/C11H19N3O2/c1-8-6-13-14(7-8)9(2)5-11(3,12)10(15)16-4/h6-7,9H,5,12H2,1-4H3 |

InChI Key |

NVLQQOMAHBNKEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C(C)CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of 2-amino-2-methyl-4-pentenoic acid with 4-methyl-1H-pyrazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate

CAS : 1344117-22-1

Molecular Formula : C₁₁H₁₉N₃O₂

Molecular Weight : 225.29 g/mol

Purity : ≥98%

Key Differences:

Heterocyclic Substituent :

- The pyrazole ring in the target compound is replaced with a 2-methylimidazole group. Imidazoles are more basic than pyrazoles due to the presence of two nitrogen atoms in the aromatic ring, which may influence solubility and reactivity .

- The position of the methyl group on the heterocycle differs: 4-methylpyrazole (target) vs. 2-methylimidazole (analog).

Molecular Weight and Formula :

- The imidazole analog has a lower molecular weight (225.29 vs. 237.30 g/mol) and fewer carbon atoms (C₁₁ vs. C₁₂), reflecting the substitution of pyrazole with imidazole.

Applications :

- Both compounds are pharmaceutical intermediates, but imidazole derivatives are more commonly associated with antifungal and antiviral agents, whereas pyrazoles are prevalent in agrochemicals and kinase inhibitors .

Table 1: Structural and Physical Comparison

Simpler Esters (e.g., Benzyl Pentanoate, Menthyl Pentanoate)

Examples :

- Benzyl pentanoate (CAS: 140-27-2): C₁₂H₁₆O₂, MW: 192.25 g/mol

- Menthyl pentanoate (CAS: 16409-09-5): C₁₅H₂₈O₂, MW: 240.38 g/mol

Key Differences:

Structural Complexity: Simple esters like benzyl or menthyl pentanoate lack amino and heterocyclic groups, resulting in lower molecular complexity and fewer applications in targeted drug design.

Functional Properties :

Research Findings and Implications

- Bioactivity: The pyrazole and imidazole analogs exhibit distinct bioactivity profiles. Pyrazole derivatives often target enzymes like cyclooxygenase (COX), while imidazoles are known for interactions with cytochrome P450 and ion channels .

- Synthetic Challenges: The amino-methyl substitution in both compounds introduces steric hindrance, complicating synthetic routes. However, the pyrazole variant’s discontinued status suggests scalability or stability issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.